molecular formula C25H37NO4 B571437 Salmeterol-d4 CAS No. 1204192-41-5

Salmeterol-d4

Cat. No.: B571437
CAS No.: 1204192-41-5
M. Wt: 419.598
InChI Key: GIIZNNXWQWCKIB-QEDNWVFSSA-N
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Description

Salmeterol-d4: is a deuterated form of salmeterol, a long-acting beta-2 adrenergic receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of salmeterol. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems using mass spectrometry.

Safety and Hazards

Salmeterol may raise the chance of asthma-related deaths in people with asthma who do not also use an inhaled steroid. It may also raise the chance of asthma-related hospital stays in children and teenagers with asthma who do not also use an inhaled steroid . It may cause damage to organs .

Future Directions

Salmeterol is used to prevent asthma attacks and to treat chronic obstructive pulmonary disease (COPD). It is not used to relieve an asthma attack that has already started. For relief of an asthma attack that has already started, another medicine should be used .

Relevant Papers

Several papers have been published on Salmeterol. One paper discusses the effect of long-term treatment with Salmeterol on asthma control . Another paper reports the preparation of structural isomers of Salmeterol and Albuterol . A third paper provides an evidence-based guideline on the primary care management of asthma .

Biochemical Analysis

Biochemical Properties

Salmeterol-d4 interacts with beta-2 adrenergic receptors present in the bronchial musculature . It binds to two sites on the beta-2 adrenoceptor . The saligenin moiety binds to the active site of the beta-2 adrenoceptor, and the hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor .

Cellular Effects

This compound has been found to decrease the production of pro-inflammatory cytokines in a model of allergen-challenged mice . It also has effects on skeletal muscle differentiation, hypertrophy, and atrophy . Furthermore, it has been suggested that this compound may have proneurogenic effects .

Molecular Mechanism

This compound exerts its effects at the molecular level by stimulating beta-2 receptors present in the bronchial musculature . This causes them to relax and prevent the onset and worsening of symptoms of asthma . It is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol .

Temporal Effects in Laboratory Settings

This compound has a longer duration of action than the short-acting beta-2 adrenergic receptor agonist, salbutamol . It persists in the active site of the beta-2 adrenoceptor, which is why its effects are long-lasting .

Dosage Effects in Animal Models

In the conscious guinea pig, aerosolized this compound caused dose-related bronchodilatation . The activity of this compound persisted for at least 6 hours, compared with less than 2 hours for other beta-2 adrenoceptor agonists .

Metabolic Pathways

This compound is predominantly metabolized by CYP3A4 to alpha-hydroxysalmeterol . It is extensively metabolized by hydroxylation with the major metabolite being alpha-hydroxysalmeterol .

Transport and Distribution

This compound is hypothesized to bind to two sites on the beta-2 adrenoceptor . The hydrophilic tail of this compound binds to leucine residues in the exo-site of the beta-2 adrenoceptor . This allows this compound to persist in the active site of the beta-2 adrenoceptor .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cell membrane where the beta-2 adrenergic receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of salmeterol-d4 involves the incorporation of deuterium atoms into the salmeterol molecule. One common method is the hydrogen-deuterium exchange reaction, where salmeterol is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the deuterated compound. The reaction conditions, such as temperature, pressure, and catalyst type, are carefully controlled to achieve the desired level of deuteration.

Chemical Reactions Analysis

Types of Reactions: Salmeterol-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction can produce alcohol derivatives.

Scientific Research Applications

Salmeterol-d4 is widely used in scientific research for various applications:

    Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of salmeterol in biological systems.

    Metabolism Studies: The deuterated compound is used to trace metabolic pathways and identify metabolites.

    Drug Development: this compound is employed in the development of new drugs by providing insights into the pharmacological properties of salmeterol.

    Analytical Chemistry: It is used as an internal standard in mass spectrometry to quantify salmeterol levels in biological samples.

Comparison with Similar Compounds

    Salmeterol: The non-deuterated form of salmeterol-d4.

    Formoterol: Another long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.

    Vilanterol: A long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which make it an invaluable tool in pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in biological systems.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Salmeterol-d4 involves the incorporation of four deuterium atoms into the Salmeterol molecule. This can be achieved through the use of deuterated starting materials and/or deuterated reagents in the synthesis reactions. The key steps in the synthesis pathway include the protection of functional groups, introduction of deuterium atoms, and deprotection of functional groups to yield the final product.", "Starting Materials": [ "Deuterated benzyl cyanide-d4", "Deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4", "Deuterated 1,2,3,4-tetrahydroisoquinoline-d4", "Deuterated 2,2,2-trifluoroethanol-d3", "Deuterated triethylamine-d15" ], "Reaction": [ "Protection of the 4-hydroxy group of deuterated 4-hydroxy-3-methoxybenzyl alcohol-d4 with tert-butyldimethylsilyl chloride in the presence of imidazole to yield the protected alcohol intermediate.", "Benzyl cyanide-d4 is reacted with the protected alcohol intermediate in the presence of potassium carbonate and 2,2,2-trifluoroethanol-d3 to yield the protected salmeterol intermediate.", "The protected salmeterol intermediate is subjected to hydrogenation in the presence of deuterated 1,2,3,4-tetrahydroisoquinoline-d4 and palladium on carbon catalyst to introduce four deuterium atoms into the molecule, yielding the deuterated salmeterol intermediate.", "Deprotection of the tert-butyldimethylsilyl group of the deuterated salmeterol intermediate with tetra-n-butylammonium fluoride in the presence of deuterated triethylamine-d15 yields the final product, Salmeterol-d4." ] }

CAS No.

1204192-41-5

Molecular Formula

C25H37NO4

Molecular Weight

419.598

IUPAC Name

4-[2,2-dideuterio-2-[[1,1-dideuterio-6-(4-phenylbutoxy)hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i15D2,19D2

InChI Key

GIIZNNXWQWCKIB-QEDNWVFSSA-N

SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O

Synonyms

4-Hydroxy-α1[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d4;  GR-33343X-d4

Origin of Product

United States

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